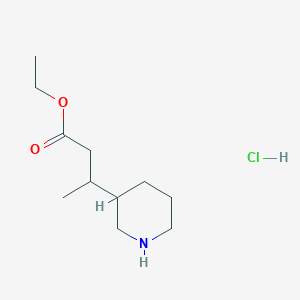
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(piperidin-3-yl)butanoate hydrochloride typically involves the esterification of 3-(piperidin-3-yl)butanoic acid with ethanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using crystallization or recrystallization techniques to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as amides or nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) or primary amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of Ethyl 3-(piperidin-3-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring in its structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
- Ethyl 3-(piperidin-3-yl)pentanoate hydrochloride
- Mthis compound
These compounds share similar structural features but differ in the length of the carbon chain or the ester group. The unique structure of this compound, with its specific carbon chain length and ester group, makes it particularly valuable for certain synthetic and pharmacological applications .
Propriétés
Numéro CAS |
1394042-12-6 |
|---|---|
Formule moléculaire |
C11H22ClNO2 |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
ethyl 3-piperidin-3-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10;/h9-10,12H,3-8H2,1-2H3;1H |
Clé InChI |
KWUKZESGKOJTEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)C1CCCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
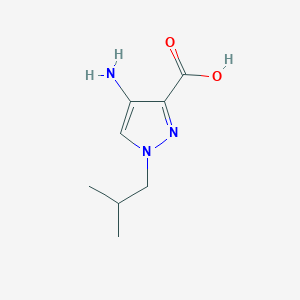

![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
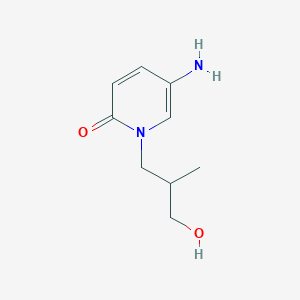

amine](/img/structure/B13069210.png)
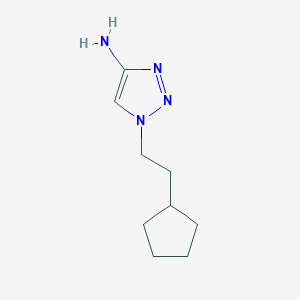
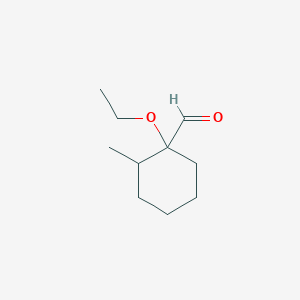

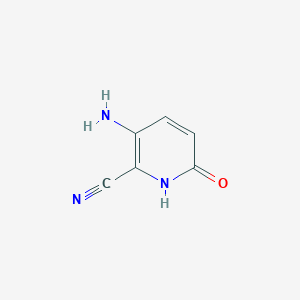
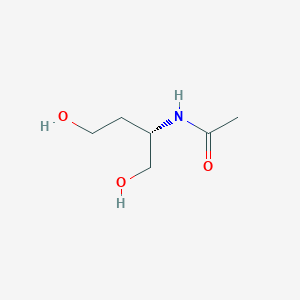

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
